molecular formula C13H18ClNO B5769398 N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide

N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide

Cat. No.: B5769398
M. Wt: 239.74 g/mol
InChI Key: KIPCXBLRHNWCSN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide is an organic compound that belongs to the class of anilides It is characterized by the presence of a 3-chloro-2-methylphenyl group attached to a 2,2-dimethylbutanamide moiety

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-5-13(3,4)12(16)15-11-8-6-7-10(14)9(11)2/h6-8H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPCXBLRHNWCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 3-chloro-2-methylaniline with 2,2-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 3-chloro-2-methylaniline and 2,2-dimethylbutanoyl chloride

    Catalyst: A suitable base such as triethylamine

    Solvent: Dichloromethane

    Temperature: Controlled to maintain optimal reaction conditions

    Yield: Typically high, with purification steps to ensure product purity

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: this compound N-oxide

    Reduction: N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chlorine atom enhances its electrophilicity, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, and medicine.

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